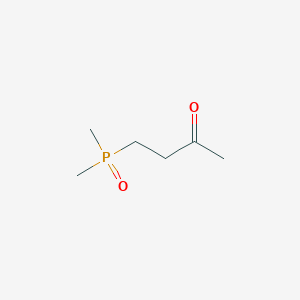
4-(Dimethylphosphoryl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylphosphoryl)butan-2-one is a synthetic organic compound belonging to the family of organophosphorus compounds. It is characterized by its odourless, colourless to pale yellow liquid form with a fruity, floral scent
Vorbereitungsmethoden
The synthesis of 4-(Dimethylphosphoryl)butan-2-one involves specific synthetic routes and reaction conditions. One common method includes the reaction of appropriate starting materials under controlled conditions to yield the desired product. The industrial production methods for this compound are not extensively documented, but they typically involve large-scale chemical synthesis processes that ensure high purity and yield .
Analyse Chemischer Reaktionen
4-(Dimethylphosphoryl)butan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation reactions may yield corresponding phosphine oxides, while reduction reactions could produce phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Dimethylphosphoryl)butan-2-one has several scientific research applications across different fields:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other organophosphorus compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-(Dimethylphosphoryl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-(Dimethylphosphoryl)butan-2-one can be compared with other similar organophosphorus compounds, such as:
4-Hydroxybutan-2-one: Known for its use in the synthesis of pharmaceuticals and as a chemical intermediate.
Dimethylphosphine oxide: Utilized in organic synthesis and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for a wide range of applications in research and industry.
Eigenschaften
Molekularformel |
C6H13O2P |
|---|---|
Molekulargewicht |
148.14 g/mol |
IUPAC-Name |
4-dimethylphosphorylbutan-2-one |
InChI |
InChI=1S/C6H13O2P/c1-6(7)4-5-9(2,3)8/h4-5H2,1-3H3 |
InChI-Schlüssel |
RIGHEJIZWPJKJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCP(=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


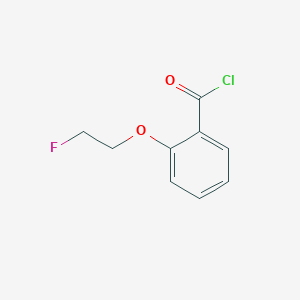
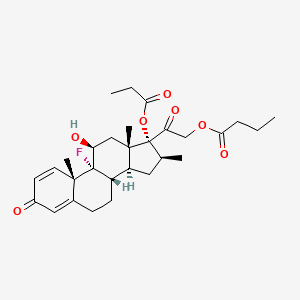
![Sodium bis[2-(perfluorohexyl)ethyl] phosphate](/img/structure/B13418554.png)



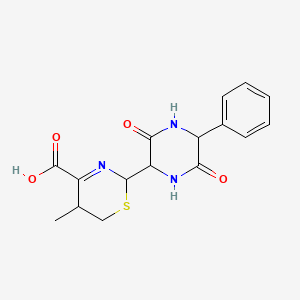
![S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil](/img/structure/B13418573.png)
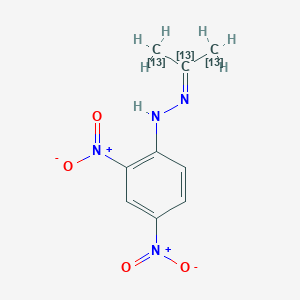




![(2R,4S,4aS,7S,7aS)-7-hydroxy-4-methyl-2-phenyl-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-6-one](/img/structure/B13418616.png)
